2-methoxy-4-{(E)-[2-(3-nitrophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate
Description
The compound 2-methoxy-4-{(E)-[2-(3-nitrophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate is a structurally complex heterocyclic molecule featuring a fused thiazolo-triazole core. This core is substituted with a 3-nitrophenyl group at position 2 and an electron-rich methoxy-acetate phenyl moiety at position 4, connected via an E-configured methylidene bridge. The 3-nitro group on the phenyl ring introduces strong electron-withdrawing effects, which can enhance intermolecular interactions and influence biological activity .
Properties
IUPAC Name |
[2-methoxy-4-[(E)-[2-(3-nitrophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O6S/c1-11(25)30-15-7-6-12(8-16(15)29-2)9-17-19(26)23-20(31-17)21-18(22-23)13-4-3-5-14(10-13)24(27)28/h3-10H,1-2H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEMDZOLIGFRFH-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-4-{(E)-[2-(3-nitrophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolo[3,2-b][1,2,4]triazole core: This can be achieved by reacting appropriate thiosemicarbazide derivatives with hydrazonoyl halides under reflux conditions in ethanol.
Introduction of the nitrophenyl group: This step involves nitration of the intermediate compound using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the methoxyphenyl acetate moiety: This can be done through esterification reactions using methoxyphenol and acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-methoxy-4-{(E)-[2-(3-nitrophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Applications
Research indicates that 2-methoxy-4-{(E)-[2-(3-nitrophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate exhibits various biological activities:
- Anticancer Activity : Similar compounds have shown efficacy against multiple cancer cell lines. Studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound's structure suggests potential activity against bacterial and fungal pathogens. Its thiazole and triazole rings are known for their antimicrobial effects.
- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound may reduce inflammation markers in vitro, suggesting potential therapeutic roles in inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the biological effects of compounds similar to this compound:
- Anticancer Studies :
-
Antimicrobial Research :
- Research in Pharmaceutical Biology highlighted the antimicrobial activity of thiazolo-triazole compounds against Gram-positive and Gram-negative bacteria. The study found that these compounds disrupt bacterial cell membranes .
- Inflammation Inhibition :
Mechanism of Action
The mechanism of action of 2-methoxy-4-{(E)-[2-(3-nitrophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins and enzymes, potentially inhibiting their function . The thiazolo[3,2-b][1,2,4]triazole core may also interact with DNA or RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Key Structural Features :
- Thiazolo-triazole fused ring : Provides rigidity and planar geometry, facilitating π-π stacking in biological targets.
- Methoxy-acetate group : Improves solubility and modulates electronic properties.
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
Substituent Effects on Reactivity and Bioactivity
- Chlorine in 2-chlorophenyl analogs improves binding affinity through halogen bonding .
Electron-Donating Groups (e.g., –CH₃, –OCH₃) :
Hybrid Substituents (e.g., 3,4,5-Trimethoxyphenyl) :
- Trimethoxy groups enhance membrane permeability and specificity for cancer targets .
Pharmacological Potential
- Anticancer Activity : Nitro and trimethoxy derivatives show promise in targeting DNA topoisomerases or tubulin polymerization .
- Antimicrobial Activity : Methyl and chloro analogs exhibit broad-spectrum activity against bacterial and fungal pathogens .
Research Findings and Mechanistic Insights
Molecular Interactions
- Enzyme Inhibition : Docking studies () suggest nitro and trimethoxy derivatives bind to hydrophobic pockets in HDACs, disrupting deacetylation.
Biological Activity
2-Methoxy-4-{(E)-[2-(3-nitrophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate (CAS: 324563-98-6) is a complex organic compound known for its diverse biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The molecular formula of the compound is , with a molar mass of approximately 438.41 g/mol. The compound features a thiazolo-triazole core structure, which is significant for its biological activity due to the presence of various functional groups that enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H14N4O6S |
| Molar Mass | 438.41 g/mol |
| CAS Number | 324563-98-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions. Common methodologies include:
- Reagents and Conditions : Utilization of specific catalysts (e.g., metal catalysts) and solvents (e.g., dimethylformamide or ethanol) under controlled temperatures.
- Characterization Techniques : Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential for monitoring the progress and confirming the structure of synthesized compounds.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis.
Case Study Findings :
- A study demonstrated that derivatives with nitro groups enhanced antimicrobial activity due to their electron-withdrawing properties .
- Minimum inhibitory concentrations (MICs) were reported as low as 50 µg/mL for some derivatives against M. smegmatis .
Anticancer Activity
The compound has shown promising results in anticancer assays. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation.
Research Findings :
- Compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines .
- Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in tumor growth .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, this compound may also possess anti-inflammatory properties. The presence of methoxy and nitro groups is thought to contribute to this activity by modulating inflammatory pathways.
Research Insights :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
